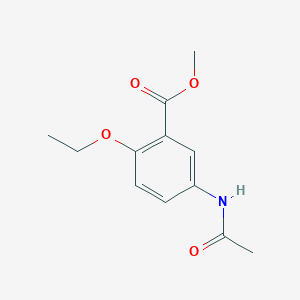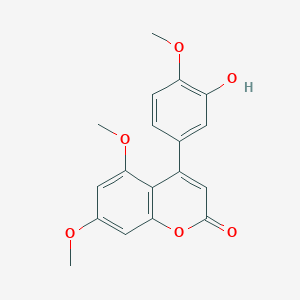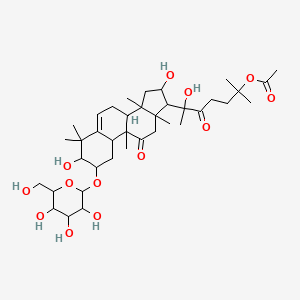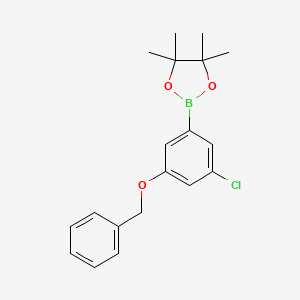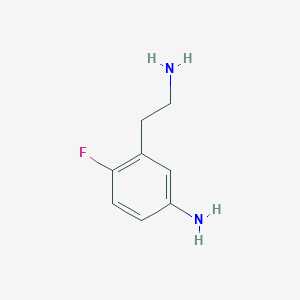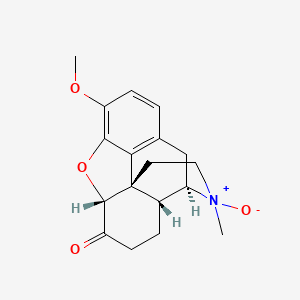![molecular formula C21H25NO4 B15287936 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzocbenzoxepin core, a dimethylamino propyl side chain, and an acetic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
- Formation of the benzocbenzoxepin core : This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
- Introduction of the dimethylamino propyl side chain : This is achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino propyl group.
- Hydroxylation : The introduction of the hydroxyl group at the 11th position can be accomplished using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
- Acetylation : The final step involves the introduction of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
- Oxidizing agents : Potassium permanganate, chromium trioxide, hydrogen peroxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Nucleophiles : Halides, amines, thiols.
- Oxidation : Ketones, carboxylic acids.
- Reduction : Alcohols, amines.
- Substitution : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Medicine : Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
- Industry : Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
- Binding to receptors : It may interact with specific receptors on the cell surface or within the cell, modulating their activity.
- Enzyme inhibition : It may inhibit the activity of certain enzymes, affecting various biochemical pathways.
- Signal transduction : It may influence signal transduction pathways, leading to changes in cellular responses.
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C21H25NO4/c1-22(2)11-5-10-21(25)17-7-4-3-6-16(17)14-26-19-9-8-15(12-18(19)21)13-20(23)24/h3-4,6-9,12,25H,5,10-11,13-14H2,1-2H3,(H,23,24) |
InChI Key |
UUFGLFHAUFBCQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
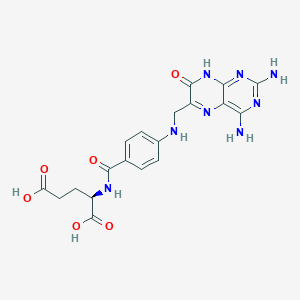
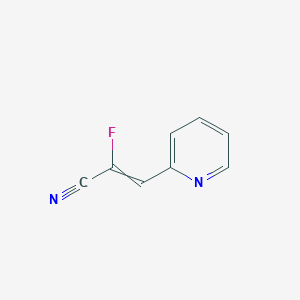
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)

